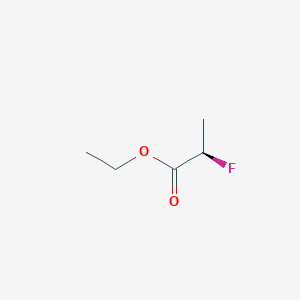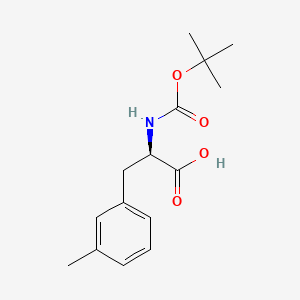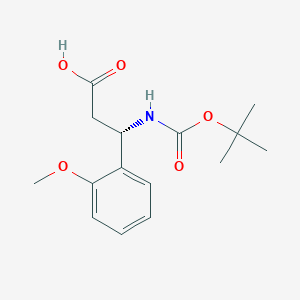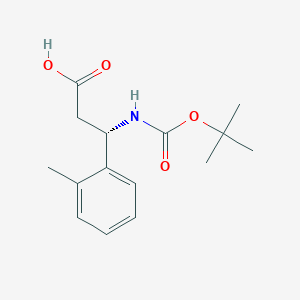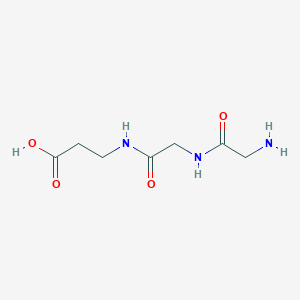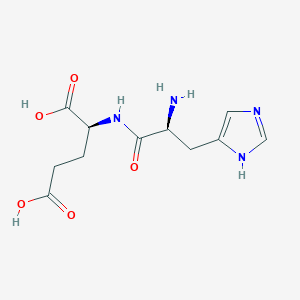
2-乙酰烟酸
概述
描述
科学研究应用
2-Acetylnicotinic acid has several scientific research applications:
Synthesis of Nicotinic Acid Derivatives: It is used as an intermediate in the synthesis of nicotinic acid derivatives, which are important for herbicide production.
Fatty Acid Metabolism: Research indicates that compounds related to 2-acetylnicotinic acid influence acetyl-coenzyme A carboxylases, enzymes crucial for fatty acid metabolism. This has implications for drug development against obesity, diabetes, and metabolic syndrome.
Biomedical Applications: Derivatives of 2-acetylnicotinic acid are explored for their potential as drugs and prodrugs, particularly as cyclooxygenase inhibitors.
Industrial Applications: The compound is used in the production of N-acetyl-β-D-glucosamine, a compound with various industrial applications.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-acetylnicotinic acid involves the acetylation of nicotinic acid N-oxide. The process typically includes the following steps :
Reacting nicotinic acid N-oxide with acetic anhydride: This step introduces the acetyl group to the nicotinic acid.
Deoxygenation: The reaction mixture is treated with a palladium on carbon catalyst under a hydrogen atmosphere to remove the oxygen.
Treatment with aqueous alkali and acid solutions: The product is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to obtain high-purity 2-acetylnicotinic acid.
Industrial Production Methods: Industrial production of 2-acetylnicotinic acid follows similar synthetic routes but on a larger scale. The use of palladium on carbon as a catalyst and hydrogenation under controlled conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions: 2-Acetylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
作用机制
The mechanism of action of 2-acetylnicotinic acid involves its interaction with specific molecular targets and pathways . The compound can influence enzymatic activities, particularly those involved in fatty acid metabolism. It may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-Acetylnicotinic acid can be compared with other similar compounds, such as :
Nicotinic Acid: While both compounds are derivatives of pyridine, 2-acetylnicotinic acid has an acetyl group, whereas nicotinic acid has a carboxyl group.
2-Pyridone and 6-Pyridone: These compounds are also pyridine derivatives but differ in the position and type of functional groups attached to the pyridine ring.
2-Acetylpyridine: Similar to 2-acetylnicotinic acid, but lacks the carboxyl group, making it less versatile in certain chemical reactions.
The uniqueness of 2-acetylnicotinic acid lies in its combination of an acetyl group and a carboxyl group on the pyridine ring, which provides distinct chemical properties and reactivity.
属性
IUPAC Name |
2-acetylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCDFZMJMRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888701 | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89942-59-6 | |
| Record name | 2-Acetyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89942-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089942596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the limitations of previous methods for synthesizing 2-Acetylnicotinic acid?
A1: Previous methods, while viable, presented drawbacks for industrial-scale production. These methods often involved multiple steps, harsh reagents like phosphorus tribromide (PBr3) or ozone, and resulted in lower yields. []
Q2: How does the use of Palladium on Carbon (Pd/C) improve the synthesis of 2-Acetylnicotinic acid?
A2: The research highlights the advantageous use of Pd/C as a catalyst in a hydrogen atmosphere to produce 2-Acetylnicotinic acid. Specifically, using 1% Pd/C with the precursor compound (1) efficiently removes the oxygen without affecting the acetyl group, leading to a high yield of the desired product. [] This method proves to be more cost-effective and scalable compared to previous methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


